molecular formula C17H19N3O3 B2494457 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034347-91-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2494457
CAS No.: 2034347-91-4
M. Wt: 313.357
InChI Key: LNZMYWKWQSFQCQ-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is an organic compound that integrates a benzo[f][1,4]oxazepine core with a pyrrole moiety. This structure suggests it may exhibit a range of biological activities due to the pharmacophoric features of the benzo[f][1,4]oxazepine and pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting from a substituted benzoic acid, cyclization with a suitable amine yields the benzo[f][1,4]oxazepinone core.

  • Nucleophilic addition of a 2-aminoethyl group followed by amidation with 1H-pyrrole-1-yl acetic acid completes the synthesis.

Industrial Production Methods: For large-scale production, optimizing solvent choices, reaction times, and purification processes ensures maximal yield and purity. Catalysts or alternative routes may be explored for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidative transformations, especially on the pyrrole ring.

  • Reduction: : Reductive conditions may convert the oxo group to a hydroxyl.

  • Substitution: : Halogenation or nitration reactions are plausible on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2.

  • Reduction: : NaBH4, LiAlH4.

  • Substitution: : Halogenating agents like Br2 or nitrating mixtures like HNO3/H2SO4.

Major Products

  • Oxidation of the pyrrole yields N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,5-dihydroxypyrrol-1-yl)acetamide.

  • Reduction converts the oxo group to a hydroxyl group.

  • Substitution yields compounds like N-(2-(3-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

Scientific Research Applications

  • Chemistry: : As an intermediate in organic synthesis, it could help develop novel heterocyclic compounds.

  • Biology: : Potential utility in biochemical assays for enzyme inhibition or interaction studies.

  • Medicine: : Investigating its pharmacological profile for anticancer, antimicrobial, or anti-inflammatory activities.

  • Industry: : Potentially useful as a precursor in synthesizing more complex chemical entities.

Mechanism of Action

  • Molecular Targets: : The benzo[f][1,4]oxazepine core suggests potential interaction with central nervous system receptors or enzymes.

  • Pathways: : It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • Similar Compounds: : N-(2-benzoxazolyl)-acetamide, N-(2-(3-oxo-3,4-dihydroquinoxalin-6-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

  • Uniqueness: : The integration of the benzo[f][1,4]oxazepine core with the pyrrole moiety may offer unique biological properties, potentially enhancing its therapeutic profile compared to related compounds.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMYWKWQSFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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